2-Methoxy-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride
Description
Chemical Structure:
2-Methoxy-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride (CAS: 1185296-40-5) consists of a methoxy-substituted acetamide group linked to an ethyl chain attached to the 4-position of a piperidine ring, with a hydrochloride salt improving solubility . Its molecular formula is C₁₁H₂₁N₂O₂·HCl, and molecular weight is 264.76 g/mol (calculated).
However, the absence of aromatic substituents (e.g., phenyl or phenethyl groups) distinguishes it from classical opioid derivatives .
Properties
IUPAC Name |
2-methoxy-N-(2-piperidin-4-ylethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-14-8-10(13)12-7-4-9-2-5-11-6-3-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKJWJUISATQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Amide Formation via Reductive Amination and Alkylation
This approach involves the initial synthesis of a piperidine derivative with a protected amino group, followed by deprotection, acylation, and salt formation:
| Step | Description | Reagents & Conditions | Reference/Source |
|---|---|---|---|
| 1 | Synthesis of piperidine intermediate | Boc-protection of piperidine, followed by alkylation with 2-chloroethyl acetate | Literature protocols for piperidine derivatives |
| 2 | Deprotection of Boc group | Hydrogen chloride in dioxane or similar acid | Standard deprotection procedures |
| 3 | Acylation of amine | Acetyl chloride or acetic anhydride | Typical acylation conditions for amines |
| 4 | Formation of hydrochloride salt | Treatment with HCl gas or HCl in ethanol | Salt formation to enhance stability |
Method B: Alkylation with Tosylates or Halides
This involves alkylating a piperidine derivative with a suitable electrophile:
| Step | Description | Reagents & Conditions | Reference/Source |
|---|---|---|---|
| 1 | Preparation of piperidine core | Alkylation of piperidine with tosylates or halides | Common in medicinal chemistry synthesis |
| 2 | Alkylation with 2-chloroethyl acetate | Base-mediated nucleophilic substitution | Standard alkylation techniques |
| 3 | Hydrolysis or deprotection | Acidic or basic hydrolysis | To reveal free amine or hydroxyl groups |
| 4 | Acylation with acetic acid derivative | Acetic anhydride or acyl chloride | To form the acetamide linkage |
| 5 | Salt formation | Treatment with HCl | To produce hydrochloride salt |
Method C: Urea or Carbamate Intermediates
Some pathways involve the synthesis of urea derivatives as intermediates:
| Step | Description | Reagents & Conditions | Reference/Source |
|---|---|---|---|
| 1 | Curtius rearrangement of carboxylic acid | Diphenylphosphoryl azide (DPPA), heat | For urea linkage synthesis |
| 2 | Reaction with amines | Under controlled conditions | To form urea derivatives |
| 3 | Final acylation and salt formation | Standard procedures | As above |
Data Table Summarizing Key Preparation Parameters
Research Findings and Considerations
Selectivity and Yield Optimization: Modifications at the piperidine ring and acetamide linkage influence yield and purity. Protecting groups like Boc are often used to prevent side reactions during alkylation or acylation.
Salt Formation: Conversion to hydrochloride salts enhances compound stability and solubility, which is crucial for pharmaceutical applications.
Reaction Scalability: Protocols involving straightforward amide formation and alkylation are scalable, but purification steps such as recrystallization are essential for obtaining high purity.
Safety and Handling: Use of HCl gas or acid solutions requires appropriate safety measures due to corrosiveness and toxicity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Studies
Research indicates that 2-Methoxy-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride exhibits significant pharmacological properties, including:
- Calcium Channel Blockade : The compound has been studied for its ability to inhibit calcium channels, which are critical in various physiological processes. This action is particularly relevant in conditions characterized by excessive calcium channel activity, such as certain cardiac arrhythmias and neurological disorders .
- Tankyrase Inhibition : It has been identified as a potential inhibitor of tankyrase enzymes, which are involved in the regulation of Wnt signaling pathways. This inhibition can have implications for cancer therapy, particularly in tumors where Wnt signaling is aberrantly activated .
Therapeutic Applications
The compound's unique mechanism of action opens avenues for therapeutic applications:
- Cancer Treatment : Due to its role as a tankyrase inhibitor, there is potential for this compound to be developed into a therapeutic agent for cancers associated with dysregulated Wnt signaling, such as colorectal cancer .
- Neurological Disorders : Its calcium channel blocking properties suggest potential applications in treating neurological conditions like epilepsy or neuropathic pain, where modulation of calcium influx can alleviate symptoms .
Case Studies
Several studies have documented the efficacy of compounds similar to this compound:
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Methoxyacetyl Fentanyl Analogs
Key Differences :
Piperidine-Based Acetamides with Varied Substituents
Key Differences :
- Positional Isomerism : Piperidin-3-yl vs. 4-yl substitution affects spatial orientation and receptor interactions.
- Functional Groups: Methoxy vs. dimethylamino alters electronic properties and hydrogen-bonding capacity.
Regulatory Status and Legal Analogues
- Ocfentanil ([N-(2-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide]): Schedule I controlled substance with DEA code 9838 .
- Cyclopropyl Fentanyl : Features a cyclopropane ring; banned in multiple jurisdictions due to overdose risks .
- Target Compound: Not explicitly regulated in the evidence, but structural parallels to Schedule I compounds may attract legal scrutiny.
Biological Activity
2-Methoxy-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride is a compound of increasing interest in biological research due to its potential therapeutic applications and unique structural characteristics. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{18}ClN_{3}O_{2}, with a molecular weight of approximately 236.74 g/mol. The compound features a methoxy group, a piperidine ring, and an acetamide moiety, contributing to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and potentially modulating pathways related to anxiety and depression. The exact mechanisms remain under investigation but are thought to involve:
- Receptor Binding : It may bind to neurotransmitter receptors, impacting their signaling pathways.
- Enzyme Interaction : The compound could modulate enzyme activities through competitive inhibition or allosteric modulation.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Its Minimum Inhibitory Concentration (MIC) values against various bacterial strains are noteworthy:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings indicate that the compound has moderate to good activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The compound also shows promise in neuropharmacology, particularly in models of anxiety and depression. Its structural similarity to known psychoactive compounds suggests potential interactions with central nervous system receptors, which could lead to therapeutic effects in mood disorders.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various alkaloids similar to this compound, revealing that it effectively inhibited growth across multiple bacterial strains with varying MIC values, indicating broad-spectrum antimicrobial activity .
- Neuropharmacological Research : Investigations into its effects on neurotransmitter systems have shown that it may influence serotonin and dopamine pathways, which are critical in managing mood disorders.
- Synthesis and Optimization : Research has focused on optimizing the synthesis of this compound to enhance its biological activity and pharmacokinetic profiles, exploring modifications that could improve solubility and receptor affinity .
Q & A
Q. What are the recommended synthesis protocols for 2-Methoxy-N-(2-piperidin-4-yl-ethyl)-acetamide hydrochloride, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves a multi-step process:
- Step 1: React 4-piperidone derivatives with ethylenediamine under reductive amination conditions to form the 2-piperidin-4-yl-ethylamine intermediate .
- Step 2: Acetylation with methoxyacetic acid chloride in anhydrous dichloromethane, followed by hydrochloride salt formation .
- Purification: Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization from ethanol/ether mixtures.
- Characterization:
- NMR Spectroscopy: Confirm backbone structure via ¹H/¹³C NMR (e.g., methoxy proton at δ ~3.3 ppm, acetamide carbonyl at ~170 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₁N₂O₂·HCl) .
Q. What safety precautions and handling protocols are critical for this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for dust control .
- Storage: Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hygroscopic degradation .
- Emergency Measures:
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact: Wash with soap/water for 15 minutes; remove contaminated clothing .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
Methodological Answer:
- Solubility: Freely soluble in polar solvents (e.g., DMSO, methanol), sparingly soluble in water. Pre-solubilize in DMSO for in vitro assays (<1% final concentration to avoid cytotoxicity) .
- Stability: Hydrolytically stable at pH 4–6; avoid prolonged exposure to light or alkaline conditions (pH >8) to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to investigate its pharmacological activity, particularly opioid receptor interactions?
Methodological Answer:
- Receptor Binding Assays:
- Use radiolabeled ligands (e.g., [³H]-DAMGO for μ-opioid receptors) in competitive binding studies with HEK-293 cells expressing cloned receptors .
- Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) and compare to reference agonists (e.g., fentanyl derivatives) .
- Functional Assays:
- Measure cAMP inhibition in CHO cells expressing μ-opioid receptors using ELISA or BRET-based biosensors .
Q. How can contradictions in reported toxicity or stability data be resolved?
Methodological Answer:
- Comparative Studies: Replicate experimental conditions from conflicting studies (e.g., pH, temperature, solvent systems) to identify critical variables .
- Analytical Validation:
- Use HPLC-PDA to quantify degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks) .
- Cross-validate with LC-MS/MS for structural confirmation of impurities .
Q. What strategies are effective for structural modifications to optimize pharmacokinetic properties?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Piperidine Substitution: Introduce bulkier groups (e.g., isopropyl) at the piperidine nitrogen to enhance metabolic stability .
- Methoxy Group Replacement: Test ethoxy or cyclopropyl-methoxy analogs to modulate lipophilicity (logP) and blood-brain barrier penetration .
- In Silico Modeling:
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to μ-opioid receptors and guide synthetic priorities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
